molecular formula C14H20N2O3S2 B2785721 8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane CAS No. 1705849-08-6

8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane

Cat. No.: B2785721
CAS No.: 1705849-08-6
M. Wt: 328.45
InChI Key: XOLVAQAYOKRTLL-UHFFFAOYSA-N
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Description

8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-methanesulfonyl-8-azabicyclo[321]octane is a complex organic compound with a unique structure that includes a thiazole ring and a bicyclic octane system

Mechanism of Action

Target of Action

The compound, also known as (2,4-dimethylthiazol-5-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone, primarily targets Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It has been designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2 and JAK3 . Its potency against JAK1 is measured at an IC50 of 4 nM, and against TYK2 at an IC50 of 5 nM . Its potency against JAK2 or JAK3 is greater than 1 µM .

Biochemical Pathways

The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling . It has greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays . This selective inhibition of JAK1 and TYK2 may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .

Pharmacokinetics

The compound is orally bioavailable . .

Result of Action

Oral administration of the compound demonstrated dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model . Significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change was observed in adjuvant-induced disease in rats .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the construction of the bicyclic octane system, and the introduction of the methylsulfonyl group. Common reagents used in these steps include thionyl chloride, methylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylsulfonyl group.

    Substitution: The methyl groups on the thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological molecules.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers, coatings, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-dimethylthiazol-5-yl)methanone
  • (1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane
  • Thiazole derivatives with different substituents

Uniqueness

8-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane is unique due to its combination of a thiazole ring and a bicyclic octane system. This structural feature allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications. Additionally, the presence of the methylsulfonyl group enhances its chemical reactivity and binding properties, setting it apart from other similar compounds.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S2/c1-8-13(20-9(2)15-8)14(17)16-10-4-5-11(16)7-12(6-10)21(3,18)19/h10-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLVAQAYOKRTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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